Cas no 802829-07-8 (2-(3H-imidazo4,5-bpyridin-2-yl)ethan-1-amine)

2-(3H-Imidazo[4,5-b]pyridin-2-yl)ethan-1-amine is a heterocyclic amine derivative featuring a fused imidazopyridine core with an ethanamine side chain. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile building block for bioactive molecules. Its rigid imidazopyridine scaffold offers structural stability, while the primary amine functionality allows for further derivatization, enabling the synthesis of targeted ligands or inhibitors. The compound's unique structure may contribute to enhanced binding affinity in receptor interactions, making it valuable for drug discovery applications. Its synthetic utility and potential pharmacological relevance underscore its importance in the development of novel therapeutic agents.
2-(3H-imidazo4,5-bpyridin-2-yl)ethan-1-amine structure
802829-07-8 structure
Product Name:2-(3H-imidazo4,5-bpyridin-2-yl)ethan-1-amine
CAS No:802829-07-8
MF:C8H10N4
MW:162.19180059433
CID:713880
PubChem ID:28316316
Update Time:2025-10-31

2-(3H-imidazo4,5-bpyridin-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazo[4,5-b]pyridine, 2-(2-aminoethyl)- (8CI)
    • 2-(1H-imidazo[4,5-b]pyridin-2-yl)ethanamine
    • 2-(3H-imidazo4,5-bpyridin-2-yl)ethan-1-amine
    • AB25107
    • 2-Aminoethyl-4(7)-azo-benzimidazole
    • 2-(1H-Imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
    • DTXSID90651282
    • 802829-07-8
    • 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
    • 2-{1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine
    • EN300-108046
    • AKOS011057139
    • F1907-1628
    • Inchi: 1S/C8H10N4/c9-4-3-7-11-6-2-1-5-10-8(6)12-7/h1-2,5H,3-4,9H2,(H,10,11,12)
    • InChI Key: MLYGWROVAJJJPL-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=NC=2N=C1CCN

Computed Properties

  • Exact Mass: 162.090546336g/mol
  • Monoisotopic Mass: 162.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing
  • Topological Polar Surface Area: 67.6Ų

2-(3H-imidazo4,5-bpyridin-2-yl)ethan-1-amine Pricemore >>

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Additional information on 2-(3H-imidazo4,5-bpyridin-2-yl)ethan-1-amine

Compound CAS No 802829-07-8: 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine

The compound with CAS No 802829-07-8, commonly referred to as 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are known for their unique structural features and diverse biological activities. The imidazo[4,5-b]pyridine moiety is a key structural element in this compound, contributing to its potential as a bioactive agent.

Recent studies have highlighted the importance of imidazopyridines in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The imidazo[4,5-b]pyridine core is a versatile scaffold that can be easily modified to introduce various functional groups, enhancing its binding affinity to target proteins. For instance, researchers have demonstrated that analogs of this compound exhibit potent inhibitory activity against several kinases, making them promising candidates for cancer therapy.

The synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine involves a multi-step process that typically begins with the preparation of the imidazo[4,5-b]pyridine ring system. This is often achieved through a condensation reaction between an appropriate amine and a carbonyl compound under high temperature or catalytic conditions. The subsequent introduction of the ethanamine group requires careful optimization to ensure high yields and purity. Recent advancements in catalytic methods have significantly improved the efficiency of these reactions, making large-scale production more feasible.

In terms of biological activity, this compound has shown remarkable potential in modulating cellular signaling pathways. For example, studies have demonstrated that it can inhibit the activity of certain protein kinases involved in cell proliferation and survival. This makes it a valuable tool for investigating the molecular mechanisms underlying various diseases, including cancer and inflammatory disorders.

The pharmacokinetic properties of CAS No 802829-07-8 have also been extensively studied. Research indicates that this compound exhibits favorable absorption and distribution characteristics in preclinical models. However, further investigations are required to fully understand its metabolism and excretion profiles in humans.

From an analytical standpoint, modern techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been instrumental in characterizing this compound. These methods provide precise information about its molecular weight (molecular weight: 166.19 g/mol) and structural integrity. Additionally, nuclear magnetic resonance (NMR) spectroscopy has been used to confirm the stereochemistry and regiochemistry of the molecule.

In conclusion, 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine, with CAS No 802829-07-8, represents a compelling candidate for further exploration in drug discovery and development. Its unique chemical structure, coupled with its promising biological activities, positions it as a valuable asset in advancing our understanding of complex biological systems.

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